molecular formula C9H11NO5S B120666 Methyl 2-methoxy-5-sulfamoylbenzoate CAS No. 33045-52-2

Methyl 2-methoxy-5-sulfamoylbenzoate

Cat. No.: B120666
CAS No.: 33045-52-2
M. Wt: 245.25 g/mol
InChI Key: MKDYDRQLKPGNNU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Methyl 2-methoxy-5-sulfamoylbenzoate is an important intermediate for the synthesis of Sulpiride , a widely used antipsychotic drug . Sulpiride primarily targets dopamine D2 and D3 receptors in the brain, which play crucial roles in motor activity, motivation, and the reward system .

Mode of Action

As an intermediate in the synthesis of Sulpiride, this compound contributes to the overall action of the final drug. Sulpiride, the final product, acts as a selective antagonist at dopamine D2 and D3 receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby modulating the neurotransmission of dopamine .

Biochemical Pathways

The blocking of dopamine D2 and D3 receptors by Sulpiride can affect multiple biochemical pathways in the brain. This includes the mesolimbic pathway , which is associated with the reward system and motivation, and the nigrostriatal pathway , which is involved in motor control . The modulation of these pathways can help alleviate symptoms of psychiatric disorders such as schizophrenia and depression .

Result of Action

The result of the action of this compound is ultimately seen in the effects of the final product, Sulpiride. By blocking dopamine D2 and D3 receptors, Sulpiride can help to balance dopamine neurotransmission in the brain . This can alleviate symptoms of psychiatric disorders such as schizophrenia and depression, including hallucinations, delusions, and mood disturbances .

Action Environment

The action of this compound, and subsequently Sulpiride, can be influenced by various environmental factors. These can include the pH of the gastrointestinal tract (which can affect drug absorption), the presence of other medications (which can lead to drug interactions), and individual patient factors such as age, liver function, and genetic makeup . These factors can influence the drug’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Methyl 2-methoxy-5-sulfamoylbenzoate involves several steps:

    Etherification: The phenol hydroxyl group of salicylic acid is methylated to form methyl salicylate.

    Sulfonylation: The methyl salicylate is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group.

    Amination: The sulfonyl chloride derivative is treated with sodium amino sulfinate to form the sulfonamide group.

    Esterification: Finally, the carboxylic acid group is esterified to form the methyl ester

Industrial Production Methods: In industrial settings, the synthesis is optimized for high yield and purity. The process involves:

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methoxy-5-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-methoxy-5-sulfamoylbenzoate is used in various scientific research applications:

Comparison with Similar Compounds

  • Methyl 5-(aminosulfonyl)-2-methoxybenzoate
  • 4-Methoxy-3-(methoxycarbonyl)benzenesulfonamide
  • 2-Methoxy-5-sulfamoylbenzoic acid

Comparison: Methyl 2-methoxy-5-sulfamoylbenzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name

methyl 2-methoxy-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-14-8-4-3-6(16(10,12)13)5-7(8)9(11)15-2/h3-5H,1-2H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDYDRQLKPGNNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4057718
Record name Methyl 5-sulfamoyl-o-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33045-52-2
Record name Methyl 2-methoxy-5-sulfamoylbenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33045-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-sulfamoyl-o-anisate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033045522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 5-sulfamoyl-o-anisate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4057718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 5-sulphamoyl-o-anisate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.675
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHYL 5-SULFAMOYL-O-ANISATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8XVA6KYT6
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the advantages of the proposed synthesis method for Methyl 2-methoxy-5-sulfamoylbenzoate compared to previous methods?

A1: The research article highlights several advantages of the proposed synthesis method for this compound []. Firstly, the process is shorter compared to previous methods. Secondly, it leads to a higher yield and better quality of the final product. Lastly, and importantly, this method avoids the generation of three waste products that could potentially harm the environment, making it a more environmentally friendly option suitable for large-scale industrial production.

Q2: Are there any specific analytical techniques mentioned in the paper used to characterize the synthesized this compound?

A2: While the paper focuses on the optimized synthesis method for this compound, it doesn't delve into specific analytical techniques used for its characterization []. Further research would be needed to determine what techniques, such as NMR spectroscopy, mass spectrometry, or infrared spectroscopy, were employed to confirm the identity and purity of the synthesized compound.

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